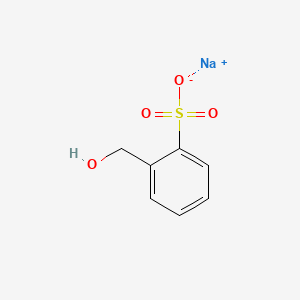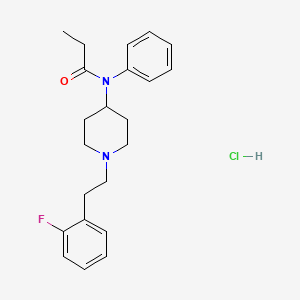
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is a synthetic compound known for its potent pharmacological properties It is a derivative of fentanyl, a well-known opioid analgesic
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenethyl group. The final step involves the addition of the phenylpropionamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its effects on pain management.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent pain-relieving properties .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar chemical structure.
Alfentanil: Another opioid analgesic with a shorter duration of action.
Sufentanil: A more potent derivative of fentanyl with a higher affinity for opioid receptors.
Uniqueness
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is unique due to its fluorinated phenethyl group, which enhances its binding affinity and potency compared to other similar compounds. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
2749327-14-6 |
|---|---|
Fórmula molecular |
C22H28ClFN2O |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(19-9-4-3-5-10-19)20-13-16-24(17-14-20)15-12-18-8-6-7-11-21(18)23;/h3-11,20H,2,12-17H2,1H3;1H |
Clave InChI |
NQHZBQDCZZXXGZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2F)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


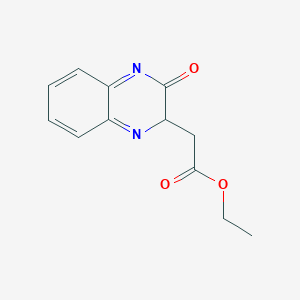
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
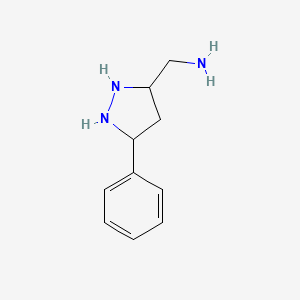
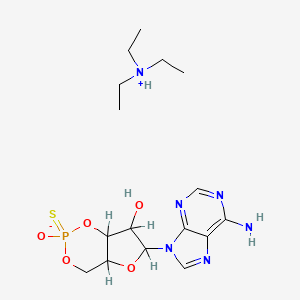
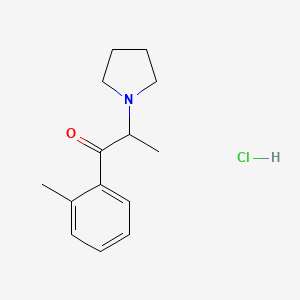

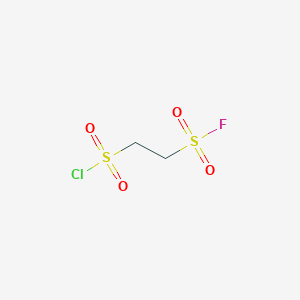


![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
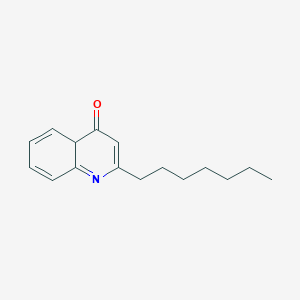
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)
